molecular formula C28H23ClF3N3O3S2 B11518948 2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[4-(2-chlorophenyl)-3-cyano-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-(trifluoromethyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11518948
M. Wt: 606.1 g/mol
InChI Key: ZYFRSZLAGFFNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a thiophene ring, and a chlorophenyl group

Preparation Methods

The synthesis of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route may include the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The thiophene ring and chlorophenyl group contribute to the overall stability and reactivity of the compound. These interactions can modulate various biological processes, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar compounds to 2-{[4-(2-CHLOROPHENYL)-3-CYANO-6-HYDROXY-5-(THIOPHENE-2-CARBONYL)-6-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(2,4-DIMETHYLPHENYL)ACETAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the trifluoromethyl group in the target compound distinguishes it from its analogs, contributing to its unique properties and applications.

Properties

Molecular Formula

C28H23ClF3N3O3S2

Molecular Weight

606.1 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-5-cyano-2-hydroxy-3-(thiophene-2-carbonyl)-2-(trifluoromethyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C28H23ClF3N3O3S2/c1-15-9-10-20(16(2)12-15)34-22(36)14-40-26-18(13-33)23(17-6-3-4-7-19(17)29)24(25(37)21-8-5-11-39-21)27(38,35-26)28(30,31)32/h3-12,23-24,35,38H,14H2,1-2H3,(H,34,36)

InChI Key

ZYFRSZLAGFFNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(C(N2)(C(F)(F)F)O)C(=O)C3=CC=CS3)C4=CC=CC=C4Cl)C#N)C

Origin of Product

United States

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